Product packaging for 3-(Furan-2-yl)benzylamine hydrochloride(Cat. No.:CAS No. 1190222-94-6)

3-(Furan-2-yl)benzylamine hydrochloride

Cat. No.: B2957773
CAS No.: 1190222-94-6
M. Wt: 209.67
InChI Key: VKDKBRIPTIZMLH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)benzylamine hydrochloride is a valuable chemical reagent featuring a benzylamine core substituted with a furan heterocycle. This structure makes it a versatile building block in organic synthesis and medicinal chemistry research. The compound is structurally analogous to intermediates used in the synthesis of complex pharmacologically active molecules, such as tetrahydroisoquinolinones, which are of significant interest in drug discovery due to their diverse biological properties . The integration of the furan ring, a common pharmacophore, with the benzylamine group suggests potential for this compound to be used in developing new ligands or as a precursor for Schiff base complexes . Researchers can utilize this hydrochloride salt in various cross-coupling reactions and as a starting material for the preparation of compounds with potential biological activity. As with all chemicals of this nature, proper safety protocols must be followed. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO B2957773 3-(Furan-2-yl)benzylamine hydrochloride CAS No. 1190222-94-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(furan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKBRIPTIZMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Furan 2 Yl Benzylamine Hydrochloride and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Furan-Benzylamine Scaffolds

The introduction of the amine functionality is a critical step in the synthesis of 3-(furan-2-yl)benzylamine. Various strategies have been developed to achieve this transformation, ranging from classical reductive amination to more modern direct amination and multicomponent reactions.

Catalytic Reductive Amination Protocols

Catalytic reductive amination is a widely employed and robust method for the synthesis of amines from carbonyl compounds. mdpi.com This two-step, one-pot process typically involves the initial formation of an imine from the condensation of a carbonyl compound (an aldehyde or ketone) with an amine, followed by the in-situ reduction of the imine to the corresponding amine. mdpi.comresearchgate.net

For the synthesis of 3-(furan-2-yl)benzylamine, this would involve the reaction of 3-(furan-2-yl)benzaldehyde with an ammonia (B1221849) source, followed by reduction. A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165) and catalytic hydrogenation. The choice of catalyst is crucial for achieving high yields and selectivity. Both noble metal catalysts (e.g., Pd, Pt, Ru) and non-noble metal catalysts (e.g., Ni, Co) have been shown to be effective for the reductive amination of furanic aldehydes. mdpi.com For instance, a two-step, one-pot reductive amination of furanic aldehydes has been successfully performed using a CuAlOx catalyst in a flow reactor, demonstrating an inexpensive and environmentally friendly approach. nih.gov The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups. mdpi.com

Table 1: Comparison of Catalysts in Reductive Amination of Furanic Aldehydes

Catalyst Substrate Product Yield (%) Reference
CuAlOx HMF N-substituted 5-(hydroxymethyl)-2-furfuryl amines up to 98 nih.gov
Ir/SiO2-SO3H Furfural (B47365) N-(furan-2-ylmethyl)aniline 21 mdpi.com
Ni/SBA-15 HMF HMFA ~90 mdpi.com
Raney Co Furfural Furfurylamine 99 mdpi.com

Direct Amination Routes from Alcohol and Carbonyl Precursors

Direct amination methods offer a more atom-economical approach to the synthesis of amines by directly converting alcohols or carbonyl compounds without the need for pre-activation or a separate reduction step. The "hydrogen-borrowing" or "dehydrogenative coupling" strategy is a prominent example, where a catalyst temporarily abstracts hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen. researchgate.net This methodology has been successfully applied to the direct amination of biomass-derived furfuryl alcohol with ammonia over hydrotalcite-derived nickel catalysts. researchgate.net

Another direct approach involves the reaction of hydrobenzamides, formed from the condensation of aromatic aldehydes with aqueous ammonia, with reducing agents like sodium borohydride. ias.ac.in This method, however, can lead to a mixture of primary and secondary benzylamines. ias.ac.in

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. bohrium.com A bioinspired furan-thiol-amine (FuTine) multicomponent reaction has been developed for the synthesis of N-pyrrole molecules, demonstrating the potential for creating complex heterocyclic systems in a one-pot fashion. researchgate.net While not directly yielding a benzylamine (B48309), this highlights the utility of furan-based MCRs.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. A gold-catalyzed cascade synthesis has been reported for the formation of unsymmetrical furanized triarylmethanes. mdpi.com This process involves the in-situ generation of a furan (B31954) which then acts as a nucleophile in a subsequent addition reaction. mdpi.com Such strategies could potentially be adapted for the synthesis of furan-benzylamine scaffolds.

Synthesis of Furan Ring System Precursors for Benzylamine Derivatives

The furan ring is a key structural motif in the target molecule, and its efficient synthesis is paramount. A variety of methods exist for the construction of the furan nucleus, ranging from classical cyclization reactions to the utilization of renewable biomass-derived feedstocks.

Cyclization Reactions and Ring Annulation Strategies (e.g., Paal-Knorr Variants)

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for the preparation of furans. organic-chemistry.orgwikipedia.org It involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.orgpharmaguideline.com The versatility of this reaction has been enhanced by the development of numerous methods for the synthesis of the 1,4-dione precursors. organic-chemistry.org The reaction mechanism has been elucidated to proceed through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan ring. wikipedia.org Variations of the Paal-Knorr synthesis, including the use of microwave assistance, have been developed to improve reaction times and yields. organic-chemistry.org

Other cyclization strategies for furan synthesis include:

The Feist-Benary furan synthesis. pharmaguideline.com

Ring expansion of alkynic oxiranes. pharmaguideline.com

Intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov

Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols. nih.gov

Anodic oxidation-initiated ring closure between an enol ether and a furan. acs.org

Table 2: Overview of Furan Synthesis Methods

Method Precursor Conditions Key Features Reference
Paal-Knorr Synthesis 1,4-Diketone Acidic Versatile and widely used organic-chemistry.orgwikipedia.org
Feist-Benary Synthesis α-Halo ketone & β-dicarbonyl Basic Forms substituted furans pharmaguideline.com
Ring Expansion Alkynic oxirane H2SO4, HgSO4 Rearrangement to furan pharmaguideline.com
Intramolecular Cyclization Unsaturated acyloxy sulfone LHMDS, then acid Forms fused furan rings nih.gov
Gold-Catalyzed Cycloisomerization 2-Alkynylcycloalk-2-enol Au(III) Forms fused furan rings nih.gov

Derivation from Biomass-Based Furanic Oxygenates

The increasing demand for sustainable chemical processes has led to significant interest in the use of biomass as a renewable feedstock. Lignocellulosic biomass, which is abundant and non-edible, is a particularly attractive source for the production of valuable platform chemicals, including furan derivatives. nih.govbohrium.com

Key furanic platform molecules derived from biomass include furfural (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like glucose and fructose). nih.govresearchgate.net These compounds serve as versatile starting materials for the synthesis of a wide array of furan-containing molecules. researchgate.netmdpi.com The conversion of biomass to these furanic oxygenates is typically achieved through acid-catalyzed dehydration processes. researchgate.net Various reaction systems, including the use of ionic liquids and biphasic systems, have been developed to enhance the efficiency and selectivity of these transformations. nih.gov The resulting furfural and HMF can then be further functionalized to introduce the necessary substituents for the synthesis of 3-(furan-2-yl)benzylamine and its analogues. researchgate.net

Functional Group Interconversions and Derivatization of 3-(Furan-2-yl)benzylamine Architectures

The structural backbone of 3-(furan-2-yl)benzylamine serves as a versatile scaffold for a wide range of chemical modifications. Through targeted functional group interconversions and derivatization reactions, chemists can systematically alter the molecule's properties to explore its chemical space. These transformations are crucial for developing analogues with tailored characteristics.

The furan ring within the 3-(furan-2-yl)benzylamine architecture is susceptible to specific oxidative transformations that can lead to novel molecular structures. One notable approach involves the oxidative dearomatization of the furan moiety. nih.gov For instance, in related furan-containing compounds like 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, the furan ring can be selectively oxidized. nih.gov This process often employs oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the formation of a key spiro-intermediate, which can then undergo further transformations, such as hydrolysis or rearrangement, to yield highly functionalized products. nih.gov This methodology demonstrates that the furan core can be selectively targeted for oxidation even in the presence of other aromatic systems, providing a pathway to complex derivatives through controlled functional group manipulation.

Table 1: Example of Selective Oxidation in a Furan-Aryl System

Starting MaterialReagentIntermediate/ProductTransformation Type
3-(Furan-2-yl)-propan-1-one derivativem-CPBASpiro-intermediateOxidative Dearomatization
Spiro-intermediateTrifluoroacetic acid (TFA)Substituted 4-(furan-2-yl)but-3-en-2-oneRearrangement/Cyclization

Substitution and coupling reactions are powerful tools for expanding the structural diversity of the furan-benzylamine framework. These reactions allow for the introduction of various substituents and the construction of more complex, fused-ring systems.

A key strategy for diversification involves modifying functional groups introduced during the initial synthesis. For example, in the synthesis of tetrahydroisoquinolinone derivatives from N-(furan-2-yl-methylidene)-benzylamine, a carboxylic acid group can be installed. mdpi.com This group serves as a handle for further derivatization. Through a four-step sequence involving esterification, reduction, tosylation, and nucleophilic substitution, a variety of N,N-disubstituted aminomethyl groups can be introduced, yielding a library of novel compounds. mdpi.com

Modern catalytic coupling reactions offer another avenue for diversification. Methodologies such as copper-mediated or palladium-catalyzed intramolecular coupling can be applied to furan-aryl precursors to construct new carbon-oxygen or carbon-carbon bonds, leading to rigid, polycyclic architectures. nih.gov These reactions often proceed with high efficiency and can be used to build complex scaffolds that are otherwise difficult to access. nih.gov Furthermore, the substitution pattern on the benzylamine ring itself can significantly influence the outcome of multicomponent reactions, allowing for controlled synthesis of different product classes by simply varying the starting amine. mdpi.com

Table 2: Structural Diversification via Substitution on a Furan-Benzylamine Analogue

Precursor Functional GroupReagents (Example)Introduced Functional GroupResulting Compound Class
Carboxylic Acid1. H₂SO₄, MeOH2. LiAlH₄3. TsCl4. Secondary Amine (e.g., Morpholine)N-Morpholinomethyl(±)-trans-2-Benzyl-1-oxo-3-(furan-2-yl)-4-(N-morpholinomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern synthetic chemistry. In the synthesis of complex molecules derived from furan-benzylamine precursors, achieving high levels of stereocontrol is often essential.

A notable example is the reaction between homophthalic anhydride (B1165640) and N-(furan-2-yl-methylidene)-benzylamine, which creates two new stereogenic centers. The stereochemical outcome of this reaction has been shown to be highly dependent on the reaction conditions, particularly the choice of solvent. mdpi.com When the reaction is conducted in solvents such as dichloroethane or benzene (B151609), a mixture of trans- and cis-isomers of the resulting 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is typically obtained. mdpi.com However, a significant improvement in selectivity is achieved by using pyridine (B92270) as the solvent. In pyridine, the reaction becomes completely diastereoselective, affording exclusively the trans-isomer. mdpi.com This solvent-controlled diastereoselectivity provides a reliable method for accessing stereochemically pure furan-benzylamine hybrids.

Table 3: Solvent Effect on Diastereoselectivity

SolventTemperatureProduct Ratio (trans:cis)Outcome
Dichloroethane83 °CMixtureNon-selective
Benzene80 °CMixtureNon-selective
Pyridine115 °CExclusively transCompletely Diastereoselective

Sustainable and Green Chemistry Approaches in Furan-Benzylamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and improve efficiency. researchgate.net These principles guide the development of more sustainable routes for the production of 3-(furan-2-yl)benzylamine and its analogues.

Key green chemistry strategies applicable to this synthesis include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts. mdpi.comrasayanjournal.co.in Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields, thereby increasing energy efficiency. rasayanjournal.co.inrsc.org Performing reactions under solvent-free conditions or using benign solvents like water reduces the generation of hazardous waste. mdpi.com For example, efficient syntheses of N-substituted amines have been developed using mechanochemical grinding procedures without any solvent. mdpi.com

Another core principle is maximizing atom economy, which aims to incorporate the maximum amount of starting materials into the final product. nih.gov This can be achieved through one-pot reactions, where multiple synthetic steps are carried out in the same vessel, avoiding lengthy separation and purification procedures that generate waste. mdpi.com The synthesis of benzylamine hydrochloride has been demonstrated with an 89% yield without the need for column chromatography, representing a significant green advantage. rsc.org Furthermore, the use of biocatalysis, which employs enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional reagents. nih.gov

Table 4: Green Chemistry Strategies in Amine Synthesis

StrategyBenefitExample Application
Microwave IrradiationReduced reaction time, increased energy efficiencyN-alkylation of amines, synthesis of heterocyclic rings. rasayanjournal.co.inrsc.org
Solvent-Free ConditionsWaste reduction, simplified workupMechanochemical synthesis of N-substituted amines. mdpi.com
One-Pot ReactionsImproved efficiency, reduced waste from separationsMulti-component synthesis of complex amines. mdpi.com
BiocatalysisHigh selectivity, mild conditions, reduced hazardous wasteEnzymatic transformations in active pharmaceutical ingredient (API) synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Furan 2 Yl Benzylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the precise molecular structure of an organic compound in solution. For 3-(Furan-2-yl)benzylamine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzyl (B1604629) and furan (B31954) rings, as well as the benzylic methylene (B1212753) (-CH₂-) and ammonium (B1175870) (-NH₃⁺) protons. The aromatic region (approx. 7.0-8.0 ppm) would contain signals for the four protons of the 1,3-disubstituted benzene (B151609) ring and the three protons of the furan ring. The benzylic protons would likely appear as a singlet around 4.2 ppm, while the ammonium protons would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the proton data, showing signals for all 11 carbon atoms in the molecule. The chemical shifts would confirm the presence of two aromatic rings and the benzylic carbon.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assembling the molecular puzzle. COSY would reveal proton-proton coupling networks within the benzene and furan rings. HSQC would link each proton to its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons over two to three bonds, definitively establishing the connectivity between the furan ring, the benzyl ring, and the aminomethyl group, confirming the meta substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on data for benzylamine (B48309) hydrochloride, furan, and principles of substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzylic -CH₂~ 4.2 (s, 2H)~ 45.0
Ammonium -NH₃⁺Broad singlet-
Furan H-3'~ 6.6 (dd, 1H)~ 111.0
Furan H-4'~ 6.8 (dd, 1H)~ 112.5
Furan H-5'~ 7.7 (dd, 1H)~ 144.0
Benzyl H-2~ 7.8 (s, 1H)~ 129.0
Benzyl H-4~ 7.6 (d, 1H)~ 127.0
Benzyl H-5~ 7.5 (t, 1H)~ 130.0
Benzyl H-6~ 7.5 (d, 1H)~ 126.0
Benzyl C-1 (ipso)-~ 133.0
Benzyl C-3 (ipso)-~ 135.0
Furan C-2' (ipso)-~ 152.0

The single bond connecting the furan and benzyl rings allows for rotation, potentially giving rise to different stable conformations (atropisomers) if the rotational barrier is significant. libretexts.org In molecules like biphenyl, the planarity is often hindered by steric interactions of ortho substituents. researchgate.netnih.gov For this compound, the steric hindrance is less pronounced than in ortho-substituted biphenyls, suggesting that rotation at room temperature is likely fast on the NMR timescale, resulting in a single set of time-averaged signals.

However, variable-temperature (VT) NMR studies could be employed to investigate this dynamic process. By lowering the temperature, the rotation around the C-C bond could be slowed, potentially leading to the broadening and eventual splitting of NMR signals if distinct, stable conformers are populated. Such studies would provide valuable insight into the molecule's conformational flexibility and the energy barrier to rotation. colostate.edu

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary; for instance, symmetrical, non-polar bonds often give strong Raman signals but weak IR absorptions.

For this compound, the FTIR and Raman spectra would display characteristic bands confirming its key structural features. researchgate.netglobalresearchonline.net

-NH₃⁺ Group: Broad absorption bands in the FTIR spectrum between 2800-3200 cm⁻¹ due to N-H stretching vibrations are characteristic of the ammonium salt. Asymmetric and symmetric bending modes would appear around 1600-1630 cm⁻¹ and 1500-1550 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations for both the furan and benzene rings would be observed just above 3000 cm⁻¹. C=C stretching vibrations within the rings typically appear in the 1450-1600 cm⁻¹ region.

Furan Ring: A strong, characteristic band for the C-O-C asymmetric stretching of the furan ring is expected around 1150-1250 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations for the substituted furan would also provide structural information. udayton.edu

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (Ammonium)3200 - 2800 (broad)FTIR
Aromatic C-H Stretch3150 - 3000FTIR, Raman
Aliphatic C-H Stretch (-CH₂-)2950 - 2850FTIR, Raman
-NH₃⁺ Asymmetric Bend1630 - 1600FTIR
Aromatic C=C Stretch1600 - 1450FTIR, Raman
-NH₃⁺ Symmetric Bend1550 - 1500FTIR
C-O-C Stretch (Furan)1250 - 1150FTIR
C-N Stretch1220 - 1020FTIR
Out-of-Plane C-H Bend900 - 675FTIR

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the protonated free base [C₁₁H₁₂NO]⁺, allowing for the unambiguous confirmation of its elemental formula (C₁₁H₁₁NO for the free base).

Under tandem mass spectrometry (MS/MS) conditions, the parent ion would be fragmented to produce a characteristic pattern. Based on the fragmentation of similar structures like benzylamine, several key fragmentation pathways can be predicted. nih.govnih.govresearchgate.net

Formation of the Benzyl/Tropylium (B1234903) Ion: A primary fragmentation would be the cleavage of the C-C bond between the benzyl CH₂ group and the aromatic ring, or rearrangement to form the highly stable tropylium ion at m/z 91.

Loss of Ammonia (B1221849): The protonated molecule could lose ammonia (NH₃), a common fragmentation for primary amines. researchgate.net

Furan-related Fragments: Cleavage of the bond between the two rings could lead to fragments corresponding to the furfuryl cation (m/z 81) or the phenylmethaniminium ion. Fragmentation of the furan ring itself can also occur, often involving the loss of CO. ed.ac.uk

Table 3: Predicted Key Fragments in Mass Spectrometry

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Formula
174.0913[M+H]⁺ (Protonated Molecule)[C₁₁H₁₂NO]⁺
173.0835[M]⁺ (Molecular Ion of Free Base)[C₁₁H₁₁NO]⁺
172.0757[M-H]⁺ (Loss of Hydrogen)[C₁₁H₁₀NO]⁺
91.0542Tropylium Ion[C₇H₇]⁺
81.0335Furfuryl Cation[C₅H₅O]⁺

X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no public crystal structure for this compound has been reported, this technique would provide a wealth of information. nih.govnih.gov

A successful crystallographic analysis would reveal:

Precise atom coordinates , allowing for the calculation of exact bond lengths and bond angles.

The conformation of the molecule in the crystal lattice, including the dihedral angle between the planes of the furan and benzyl rings.

Intermolecular interactions that dictate the crystal packing. Key interactions would include strong hydrogen bonds between the ammonium (-NH₃⁺) group and the chloride (Cl⁻) counter-ion. Other potential interactions like π-π stacking between the aromatic rings of adjacent molecules could also be observed. researchgate.net

This data is invaluable for understanding the molecule's solid-state properties and for validating computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

Computational and Theoretical Investigations of 3 Furan 2 Yl Benzylamine Hydrochloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. For 3-(Furan-2-yl)benzylamine hydrochloride, DFT is employed to model various aspects of its chemical nature, from its basic structure to its reactivity.

Geometric optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This provides precise data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis follows geometric optimization, providing insights into the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the analysis would likely show the HOMO localized on the electron-rich furan (B31954) and phenyl rings, while the LUMO may be distributed across the aromatic systems and the benzylic carbon.

Illustrative Data Table for Optimized Geometric and Electronic Parameters (Note: The following data is representative of typical DFT calculations for similar aromatic amines and is for illustrative purposes only, as specific data for this compound is not publicly available.)

ParameterIllustrative Calculated Value
Bond Lengths (Å)
C(furan)-C(benzyl)1.48
C(benzyl)-C(amine)1.51
C-N1.47
N-H (amine)1.02
Bond Angles (degrees)
C(furan)-C(benzyl)-C120.5
C(benzyl)-C-N112.0
Electronic Properties (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts help in the assignment of experimental spectra and can confirm the proposed structure.

Conformational analysis of this compound is also a key application of DFT. Due to the presence of rotatable bonds, particularly between the furan and benzyl (B1604629) rings and the benzyl group and the aminomethyl moiety, the molecule can exist in various conformations. DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying low-energy conformers and the energy barriers between them. A study on the related N-benzyl-N-(furan-2-ylmethyl)acetamide revealed the presence of a hindered rotational equilibrium in solution, with DFT calculations predicting multiple stable conformations. researchgate.net A similar approach for this compound would likely identify several stable conformers, with the relative populations determined by their calculated Gibbs free energies.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Note: These values are representative and intended for illustration.)

Carbon AtomPredicted Chemical Shift (ppm)
C (furan, alpha to O)143.0
C (furan, beta to O)110.5
C (benzyl, attached to furan)135.0
C (benzyl, attached to CH₂N)140.0
CH₂ (benzylic)45.0

DFT is a powerful tool for investigating the mechanisms of chemical reactions. While specific studies on the reaction pathways of this compound are limited, the methodology can be applied to understand its synthesis or potential metabolic transformations. For instance, the synthesis of related tetrahydroisoquinolinones from N-(furan-2-yl-methylidene)-benzylamine has been studied, indicating the complexity of reactions involving this structural motif. mdpi.com

A DFT study of a reaction involving this compound would involve locating the transition state structures for each step of the proposed mechanism. The activation energy for each step can then be calculated as the difference in energy between the transition state and the reactants. This allows for the determination of the rate-limiting step and provides a detailed understanding of the reaction's feasibility and kinetics. For example, in the reaction of a furanone derivative with benzylamine (B48309), computational studies helped to confirm that the furanone carbon was more susceptible to nucleophilic attack than other potential sites. tandfonline.com

Molecular Modeling of Non-Covalent Interactions and Molecular Recognition

Beyond the covalent structure, the non-covalent interactions of this compound are critical to its behavior, particularly in biological systems. Molecular modeling techniques are used to explore these interactions in detail.

Molecular docking is a primary method for predicting how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme. This technique involves placing the ligand into the binding site of the biomolecule in various orientations and conformations and then scoring the resulting poses based on their predicted binding affinity. jbcpm.com The scoring functions typically account for electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, the protonated amine group would be expected to form strong hydrogen bonds and salt bridges with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. The aromatic furan and phenyl rings can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In silico screening of furan-containing compounds against tyrosine kinase receptors has demonstrated the utility of this approach in identifying potential anticancer agents. researchgate.net

More advanced methods, such as molecular dynamics (MD) simulations, can be used to refine the docking poses and provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding mode and the role of water molecules in mediating interactions.

Illustrative Data Table of Potential Non-Covalent Interactions in a Binding Site

Interaction TypePotential Interacting Groups on LigandPotential Interacting Amino Acid Residues
Hydrogen Bonding / Salt Bridge-NH₃⁺Aspartate, Glutamate
π-π StackingFuran ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsBenzyl and furan moietiesLeucine, Valine, Isoleucine

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in conjunction with DFT calculations to model the bulk effects of the solvent on the molecule's geometry, electronic properties, and conformational preferences. researchgate.net

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This is typically done within the framework of molecular dynamics simulations. An MD simulation of this compound in a box of water molecules would reveal the specific hydrogen bonding patterns between the compound and water, the structure of the solvation shells, and the dynamic behavior of the molecule in solution. This level of detail is crucial for understanding properties like solubility and the dynamics of ligand-protein binding.

Chemical Reactivity and Transformation Pathways of 3 Furan 2 Yl Benzylamine Hydrochloride

Reactivity of the Furan (B31954) Ring Moiety

The furan ring is a five-membered aromatic heterocycle that exhibits a high degree of reactivity, often exceeding that of benzene (B151609) in certain reactions. chemicalbook.com This heightened reactivity is due to the oxygen heteroatom, which donates a lone pair of electrons to the π-system, thereby increasing the electron density of the ring. However, this aromatic character is coupled with a lower resonance energy compared to benzene, making the furan ring more susceptible to reactions that disrupt its aromaticity.

Electrophilic Aromatic Substitution Reactions

The furan ring in 3-(Furan-2-yl)benzylamine hydrochloride is expected to undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. Furan itself is significantly more reactive than benzene towards electrophiles. chemicalbook.com EAS on an unsubstituted furan ring occurs preferentially at the C2 (α) position, as the cationic intermediate (sigma complex) formed during the reaction is better stabilized by resonance, with three contributing structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. chemicalbook.compearson.comonlineorganicchemistrytutor.com

Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. To achieve mono-substitution, milder conditions are typically required. pearson.com

Nitration: Direct nitration with strong acids can lead to ring degradation. Milder nitrating agents, such as acetyl nitrate, are generally used to introduce a nitro group onto the furan ring.

Sulfonation: Sulfonation can be achieved using reagents like a pyridine-sulfur trioxide complex.

Acylation: Friedel-Crafts acylation requires mild Lewis acid catalysts to avoid polymerization or ring-opening of the furan nucleus.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Moiety

Reaction Type Reagent Example Predicted Major Product
Halogenation Br₂ in Dioxane 3-(5-Bromo-furan-2-yl)benzylamine hydrochloride
Nitration Acetyl nitrate 3-(5-Nitro-furan-2-yl)benzylamine hydrochloride
Acylation Acetic anhydride (B1165640), SnCl₄ 1-(5-(3-(Aminomethyl)phenyl)furan-2-yl)ethan-1-one hydrochloride

Ring-Opening and Cycloaddition Reactions

The furan ring's relatively low resonance energy makes it an active participant in reactions that involve the loss of aromaticity, such as cycloadditions and ring-opening transformations.

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.org The reactivity of furan as a diene is influenced by substituents; electron-donating groups generally enhance reactivity, while electron-withdrawing groups decrease it. rsc.org The 3-(aminomethyl)phenyl group on this compound is deactivating, which would likely necessitate more forcing conditions (e.g., high pressure or Lewis acid catalysis) for a successful Diels-Alder reaction. researchgate.netnih.gov The reaction typically yields a 7-oxabicyclo[2.2.1]heptene derivative, which can be a valuable intermediate in organic synthesis.

Ring-Opening Reactions: The furan nucleus is susceptible to ring-opening, particularly under acidic or oxidative conditions. researchgate.netrsc.org The presence of the hydrochloride salt in this compound provides an acidic environment that could facilitate such transformations. Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. Catalytic hydrogenation can also lead to ring-opening, although under specific conditions, it can reduce the furan to dihydrofuran or tetrahydrofuran. nih.govnih.gov

Oxidation Pathways of Furan Nucleus

The electron-rich nature of the furan ring makes it sensitive to oxidation. Various oxidizing agents can react with the furan moiety, often resulting in ring cleavage. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to dearomatization and the formation of unsaturated 1,4-dicarbonyl compounds. In some cases, vigorous oxidation can degrade the furan ring entirely, yielding smaller carboxylic acids.

Reactivity of the Benzylamine (B48309) Side Chain

The reactivity of the side chain is dominated by the benzylamine functional group, which exists as the benzylammonium cation (C₆H₅CH₂NH₃⁺) in the hydrochloride salt. vaia.comwikipedia.org This protonation has significant consequences for its chemical behavior.

Nucleophilic Reactivity and Amine Transformations

The primary amine of benzylamine is typically nucleophilic due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org However, in this compound, the amine is protonated to form an ammonium (B1175870) salt. vaia.com The resulting benzylammonium cation lacks a lone pair and carries a positive charge, rendering it non-nucleophilic.

To engage in nucleophilic reactions, the free amine must be liberated by treatment with a base. This establishes an equilibrium between the protonated and unprotonated forms. Once deprotonated, the resulting 3-(Furan-2-yl)benzylamine is a potent nucleophile and can undergo a variety of transformations typical of primary amines.

N-Alkylation: The free amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. wikipedia.orgquora.com

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding amides. nih.govresearchgate.netdoubtnut.comyoutube.com This is a common method for protecting the amine group or synthesizing more complex molecules.

Table 2: Representative Transformations of the Benzylamine Moiety (after deprotonation)

Reaction Type Reagent Product Type
N-Acylation Acetyl Chloride N-(3-(Furan-2-yl)benzyl)acetamide
N-Alkylation Methyl Iodide 3-(Furan-2-yl)-N-methylbenzylamine
Reductive Amination Acetone, NaBH₃CN 3-(Furan-2-yl)-N-isopropylbenzylamine

Reactions at the Benzyl (B1604629) Methylene (B1212753) Group

The methylene (-CH₂-) group is at a benzylic position, meaning it is directly attached to the benzene ring. This position is activated towards certain types of reactions due to the ability of the benzene ring to stabilize intermediates such as radicals or carbocations through resonance. khanacademy.org

Free-Radical Halogenation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical halogenation. youtube.com Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the benzylic position. vaia.comwikipedia.org This provides a pathway to introduce further functionality at this site.

Oxidation: The benzylic carbon can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid. Depending on the reaction conditions, this can lead to the formation of a benzaldehyde (B42025) or a benzoic acid derivative. The oxidative cleavage of the C-N bond is also a known transformation for benzylamines under certain conditions, potentially yielding a benzaldehyde. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Applications

The scientific literature is rich with examples of palladium-catalyzed cross-coupling reactions involving furan-containing substrates. mdpi.comrsc.orgamazonaws.comrsc.org These reactions, including Suzuki, Heck, and C-H activation couplings, are fundamental in synthetic organic chemistry for creating complex molecules. rsc.orgnih.gov Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and furan rings can participate in these transformations. mdpi.commdpi.com However, specific studies detailing the use of 3-(Furan-2-yl)benzylamine or its hydrochloride salt as a substrate in such reactions are not documented. The presence of the benzylamine group, particularly in its protonated hydrochloride form, would significantly influence the electronic properties and reactivity of the furan and phenyl rings, necessitating specific investigation to determine its viability and outcomes in these coupling reactions.

Acid-Base Properties and Salt Stability in Reaction Environments

The acid-base properties of this compound are governed by the basicity of the amino group and the potential for interaction with the furan and phenyl rings. Benzylamine itself is a weak base, and its hydrochloride salt is formed by reaction with hydrochloric acid, resulting in the benzylammonium ion. sciencemadness.orgvaia.comchemicalbook.com This salt form generally enhances water solubility and stability. sciencemadness.org

Kinetics and Mechanistic Studies of Key Transformations

Kinetic and mechanistic studies provide fundamental insights into how chemical reactions proceed, including the identification of intermediates, transition states, and rate-determining steps. Such studies have been performed for various reactions involving furan derivatives, like Diels-Alder reactions, researchgate.netnih.gov and for nucleophilic additions of benzylamines to activated alkenes.

An intramolecular palladium-catalyzed oxidative amination has been described where a furan ring acts as a masked olefin, leading to functionalized indoles. researchgate.netfigshare.com This highlights the complex and sometimes non-intuitive reaction pathways furan derivatives can undergo. However, without experimental or computational data specifically for this compound, any discussion of its transformation kinetics or reaction mechanisms would be purely speculative. Detailed studies would be required to understand how the interplay between the furan ring, the phenyl group, and the benzylamine moiety dictates its reactivity in various chemical transformations.

Academic Significance and Research Applications of Furan Benzylamine Scaffolds

Strategic Building Block in Complex Organic Synthesis

The furan (B31954) moiety, derived from biomass sources like furfural (B47365), is considered a key "platform chemical" for creating a variety of fine chemicals and pharmaceuticals. nih.gov Its derivatives serve as fundamental starting materials for synthesizing more complex molecules. nih.govijsrst.com The furan ring's electron-rich nature and aromaticity provide stability and allow for diverse electrical interactions, making it an attractive component in synthetic design. ijabbr.com The ability to easily modify furan scaffolds with various functional groups further enhances their utility. ijabbr.comijabbr.com

Furan-benzylamine scaffolds, in particular, are valuable intermediates. The amine group provides a reactive handle for numerous transformations, including amide bond formation, alkylation, and participation in cyclization reactions. This versatility allows chemists to construct a diverse library of compounds from a common starting point, facilitating the exploration of chemical space in drug discovery and materials science. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids is one example of how furan derivatives are used as precursors to more complex structures. nih.gov

Design and Synthesis of Novel Heterocyclic Systems (e.g., Quinazolinones, Tetrahydroisoquinolines)

Furan-benzylamine and related structures are instrumental in the synthesis of nitrogen-containing heterocyclic systems, which are central to medicinal chemistry. researchgate.net Two prominent examples are quinazolinones and tetrahydroisoquinolines (THIQs).

Quinazolinones: The quinazolinone core is found in numerous biologically active compounds. researchgate.netrhhz.net Benzylamine (B48309) derivatives are key reactants in several synthetic routes to this scaffold. For instance, quinazolines can be synthesized through the dehydrogenative coupling of 2-aminobenzylamine with benzyl (B1604629) alcohol or via iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines. organic-chemistry.org A metal-free and additive-free procedure has been developed for synthesizing quinazolinones from o-aminobenzamides and benzylamines, using hydrogen peroxide as a green oxidant. rhhz.net This highlights the role of the benzylamine moiety as a crucial component in building the quinazolinone ring system.

Tetrahydroisoquinolines (THIQs): The THIQ scaffold is a core feature of many alkaloids and pharmacologically active molecules. acs.orgrsc.org The synthesis of these structures often involves the cyclization of a β-phenylethylamine derivative, a reaction class that includes the well-known Pictet-Spengler and Bischler–Napieralski reactions. rsc.org Furan-containing benzylamines can be incorporated into these synthetic strategies to produce novel THIQ analogues. For example, the reaction of homophthalic anhydride (B1165640) with N-(furan-2-yl-methylidene)-benzylamine has been studied in detail to produce trans-2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid, a complex THIQ derivative. mdpi.com This demonstrates the direct use of a furan-benzylamine type structure as a precursor to elaborate heterocyclic systems.

Heterocyclic SystemSynthetic StrategyRole of Furan-Benzylamine ScaffoldReference
QuinazolinonesCondensation of o-aminobenzamides with benzylaminesProvides a key fragment of the final ring system. rhhz.net
QuinazolinonesIodine-catalyzed oxidative C(sp3)-H aminationServes as the nitrogen and benzyl source in the cyclization reaction. organic-chemistry.org
Tetrahydroisoquinolines (THIQs)Reaction of homophthalic anhydride with a furan-containing imineActs as the foundational precursor for the substituted THIQ core. mdpi.com
Tetrahydroisoquinolines (THIQs)Pictet-Spengler or Bischler–Napieralski reactionsDerivatives can be used to introduce the furan moiety into the final THIQ structure. rsc.org

Green Metrics Assessment for Sustainable Chemical Processes

The principles of green chemistry are increasingly important in evaluating and designing synthetic routes. nih.gov Several metrics have been developed to quantify the environmental impact of chemical processes. The application of these metrics to syntheses involving furan-benzylamine scaffolds allows for the optimization of reactions to reduce waste and improve sustainability. numberanalytics.com

Key green metrics include:

Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

E-Factor (Environmental Factor): Calculates the ratio of the mass of waste generated to the mass of the product. A lower E-Factor indicates a greener process. numberanalytics.com

Process Mass Intensity (PMI): Represents the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. walisongo.ac.idresearchgate.net

Reaction Mass Efficiency (RME): A comprehensive metric that considers reaction yield, atom economy, and stoichiometry. nih.gov

Green MetricDescriptionIdeal ValueRelevance to Furan-Benzylamine Synthesis
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High (approaching 100%)Evaluates the efficiency of atom incorporation in forming heterocyclic systems.
E-FactorTotal mass of waste / Mass of productLow (approaching 0)Quantifies waste from multi-step syntheses and purification processes.
Process Mass Intensity (PMI)Total mass input / Mass of productLow (approaching 1)Assesses the overall material efficiency, including solvents and workup materials.
Reaction Mass Efficiency (RME)Mass of desired product / Total mass of reactantsHigh (approaching 100%)Combines yield and atom economy to give a realistic measure of reaction efficiency.

Development of Research Probes for Chemical Biology Studies (e.g., Photocatalytic Crosslinking Reagents)

Molecular probes are essential tools for identifying and studying molecules of interest within complex biological systems. beilstein-journals.org The unique chemical properties of the furan ring make it a suitable component for the design of such probes. A maleimide-based probe has been developed that undergoes a [4+2] Diels-Alder cycloaddition with furan moieties, allowing for the covalent labeling and subsequent identification of furan-containing natural products in complex mixtures. beilstein-journals.org This strategy can be applied to discover novel bioactive compounds that share the furan scaffold.

Fluorescent probes are another critical area of chemical biology, used for imaging bioactive species within subcellular compartments. rsc.org While not directly photocatalytic crosslinking reagents, the design principles of these probes often rely on specific chemical reactions that trigger a change in fluorescence. The reactivity of the furan-benzylamine scaffold could potentially be harnessed to develop probes that react with specific analytes, leading to a fluorescent signal. The development of such tools is crucial for understanding the physiological and pathological roles of highly reactive molecules in living cells. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. ijabbr.com By systematically altering the furan-benzylamine scaffold, researchers can optimize its properties to enhance potency, selectivity, and pharmacokinetic profiles.

For furan-containing compounds, SAR studies have revealed key insights. For instance, in a series of furan-ring fused chalcones, attaching a furan moiety to the A-ring enhanced antiproliferative activity more than twofold compared to the parent chalcone. nih.gov In another study of benzamide (B126) derivatives bearing a furan ring, specific substitutions were found to be crucial for inhibiting the butyrylcholinesterase enzyme. bohrium.comresearchgate.net

The general findings from SAR studies on related benzofuran (B130515) derivatives often highlight that the type and position of substituents on both the furan and the associated aromatic rings significantly influence biological outcomes, such as anticancer or antimicrobial activity. researchgate.netmdpi.comnih.gov This systematic approach allows for the rational design of more effective therapeutic agents based on the furan-benzylamine core structure.

Scaffold/DerivativeStructural ModificationImpact on ActivityReference
Furan-fused chalconesAttachment of a furan moiety to the A-ringEnhanced antiproliferative activity against HL60 leukemia cells nih.gov
1-(2-Furoyl)piperazine bearing benzamidesVariations in the benzamide portionDetermined inhibitory potential against butyrylcholinesterase bohrium.comresearchgate.net
Benzofuran derivativesSubstitution patterns on the fused benzene (B151609) and furan ringsCrucial for modulating anticancer and antimicrobial potency researchgate.netmdpi.comnih.gov

Future Perspectives and Emerging Research Directions

Integration with Advanced Catalytic Technologies (e.g., Photocatalysis, Electrocatalysis)

The synthesis of benzylamines is increasingly benefiting from advanced catalytic technologies that offer greener and more efficient alternatives to traditional methods. Photocatalysis and electrocatalysis, in particular, are emerging as powerful tools for driving chemical transformations under mild conditions.

Photocatalysis utilizes visible light to activate a catalyst, which then facilitates the chemical reaction. For the synthesis of benzylamine (B48309) derivatives, photocatalytic methods can be employed for the oxidative coupling of amines or the reduction of imines. researchgate.netscielo.br For instance, a Bi-ellagate metal-organic framework has been used as a photocatalyst for the coupling of benzylamine to N-benzylidenebenzylamine under visible light irradiation. scielo.br The use of CO2 as a reaction medium in the photocatalytic oxidative coupling of benzylamines has been shown to boost the conversion rate by creating a more reactive intermediate. researchgate.net This approach could be adapted for the synthesis of 3-(Furan-2-yl)benzylamine, potentially from 3-(furan-2-yl)benzaldehyde and an amine source, offering a more sustainable synthetic route.

Electrocatalysis employs an electric current to drive oxidation and reduction reactions. This technique offers precise control over reaction conditions and can often be performed at room temperature and pressure, reducing energy consumption. mdpi.com Electrocatalytic methods have been developed for the synthesis of secondary amines through the reductive amination of aldehydes. mdpi.com For example, the electrochemical synthesis of benzyl-tert-butylamine from benzyl (B1604629) alcohol involves the nickel-catalyzed oxidation of the alcohol to benzaldehyde (B42025), followed by its reductive amination. rsc.org In situ FTIR spectroscopy has been used to confirm the formation of the benzaldehyde and imine intermediates during this process. rsc.org This technology could be applied to the synthesis of 3-(Furan-2-yl)benzylamine hydrochloride, providing a green and efficient alternative to conventional methods.

High-Throughput Synthesis and Automated Platforms

The exploration of novel chemical entities and the optimization of reaction conditions are being revolutionized by high-throughput synthesis and automated platforms. These technologies enable the rapid screening of a large number of reactions in parallel, significantly accelerating the discovery and development process. nih.govbeilstein-journals.org

High-Throughput Experimentation (HTE) allows for the parallel execution of hundreds or even thousands of reactions on a small scale. nih.gov This is particularly valuable for screening catalysts, solvents, and other reaction parameters to identify optimal conditions for the synthesis of a target molecule like this compound. For instance, HTE can be used to screen different catalyst/base combinations for C-N coupling reactions to synthesize a library of amines. scienceintheclassroom.org

Automated Synthesis Platforms integrate robotics and software to perform chemical reactions with minimal human intervention. beilstein-journals.orgresearchgate.net These platforms can be programmed to carry out multi-step syntheses, including purification and analysis, enabling the rapid production of compound libraries. The development of automated flow chemistry systems further enhances the efficiency and control over reaction parameters. researchgate.net The application of these platforms to the synthesis of furan-benzylamine derivatives would facilitate the rapid exploration of structure-activity relationships and the discovery of new compounds with tailored properties.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ monitoring provide real-time data on the progress of a reaction without the need for sampling and offline analysis. smolecule.commt.com

In Situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. youtube.comnih.gov For reductive amination reactions, in situ FTIR can track the consumption of the aldehyde and amine, the formation and consumption of the imine intermediate, and the formation of the final amine product. mt.com This provides valuable insights into the reaction kinetics and helps to identify potential bottlenecks or side reactions.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the species present in a reaction mixture over time. mt.comresearchgate.net By acquiring a series of NMR spectra during a reaction, it is possible to quantify the concentrations of reactants, intermediates, and products, allowing for the determination of reaction rates and the elucidation of reaction mechanisms. youtube.comnih.gov

The application of these in situ monitoring techniques to the synthesis of this compound would enable a more detailed understanding of its formation, leading to improved reaction conditions and higher yields.

Multiscale Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of reaction pathways. mdpi.comacs.org Multiscale modeling approaches, which combine different levels of theory to study complex systems, are particularly powerful for understanding and predicting chemical reactivity. tandfonline.commdpi.com

Density Functional Theory (DFT) calculations can be used to predict the geometries, electronic structures, and spectroscopic properties of molecules like this compound. bohrium.com This information can be used to rationalize experimental observations and to guide the design of new molecules with desired properties.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of molecules and their interactions with solvents or other molecules. This can provide insights into the reaction mechanisms and the factors that control selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. This allows for the study of reactions in complex environments, such as in solution or in enzymes. mdpi.com

By applying these computational approaches to the study of 3-(Furan-2-yl)benzylamine and its derivatives, it is possible to gain a deeper understanding of their properties and reactivity, which can accelerate the discovery of new applications. tandfonline.com

Exploration of Novel Furan-Benzylamine Architectures with Tailored Properties

The furan-benzylamine scaffold represents a versatile platform for the design and synthesis of new molecules with a wide range of potential applications. By systematically modifying the substitution patterns on both the furan (B31954) and benzyl rings, it is possible to fine-tune the electronic and steric properties of the molecule, leading to new compounds with tailored functionalities.

The synthesis of libraries of furan-benzylamine derivatives can be facilitated by the high-throughput and automated synthesis techniques discussed earlier. These libraries can then be screened for various biological activities or material properties. For example, furan-containing compounds have shown promise as anticancer, antibacterial, and antifungal agents. mdpi.com The exploration of novel furan-benzylamine architectures could lead to the discovery of new therapeutic agents or functional materials.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Furan-2-yl)benzylamine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaBH3_3CN) as a reducing agent, as demonstrated in analogous benzylamine derivatization reactions. Key steps include: (i) Condensation of 3-(furan-2-yl)benzaldehyde with a primary amine source. (ii) Reduction of the imine intermediate under controlled pH (e.g., methanol, 60°C, 24–48 hours). (iii) Purification via recrystallization or column chromatography to achieve ≥98% purity, as validated by HPLC .
  • Critical parameters: Solvent choice (methanol or ethanol), reaction temperature, and stoichiometric control of the reducing agent to minimize side products .

Q. How should researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer : A multi-technique approach is essential: (i) Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the furan ring (δ ~7.4–7.6 ppm for aromatic protons) and benzylamine backbone. (ii) High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect trace impurities. (iii) Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (C11_{11}H12_{12}ClNO: theoretical 209.07 g/mol). (iv) X-ray Crystallography : For unambiguous structural confirmation, particularly if polymorphic forms are suspected .

Advanced Research Questions

Q. What strategies are effective in analyzing potential polymorphic forms of this compound, and how do they impact pharmacological studies?

  • Methodological Answer : Polymorph screening should include: (i) X-ray Powder Diffraction (XRPD) : To identify distinct crystalline phases. (ii) Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points, glass transitions). (iii) Thermogravimetric Analysis (TGA) : Assess stability under heating.
  • Pharmacological impact: Different polymorphs may exhibit varying solubility and bioavailability. For example, a metastable polymorph could enhance dissolution rates but require stability testing under accelerated conditions (40°C/75% RH) .

Q. How can contradictory bioactivity data for this compound derivatives be systematically investigated?

  • Methodological Answer : Contradictions may arise from: (i) Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted intermediates or degradation products). (ii) Stereochemical variations : Chiral HPLC or polarimetry to check for unintended enantiomers. (iii) Biological assay conditions : Validate cell line specificity (e.g., neuronal vs. non-neuronal models) and receptor binding assays (e.g., competitive binding with radiolabeled ligands).
  • Case study: Arylcyclohexylamine analogs showed divergent discriminative stimulus effects in rats due to minor structural modifications, emphasizing the need for rigorous structural confirmation .

Q. What methodological considerations are critical when designing stability studies for this compound under various storage conditions?

  • Methodological Answer : (i) Storage conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the furan ring or amine oxidation . (ii) Accelerated stability testing : Expose samples to 40°C/75% RH for 3–6 months and monitor degradation via HPLC. (iii) Degradation pathway analysis : Identify primary degradation products (e.g., via LC-MS) and adjust formulation buffers (e.g., pH 4–6) to enhance shelf life .

Methodological Design and Safety

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts during synthesis?

  • Methodological Answer : (i) Solvent selection : Replace dichloromethane with greener alternatives (e.g., ethanol) to reduce toxicity. (ii) In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion. (iii) Waste management : Neutralize acidic or basic waste streams before disposal and adhere to institutional protocols for hazardous organic solvents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : (i) Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. (ii) Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles. (iii) Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.